14-heptylsulfanyl-13-(2-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-heptylsulfanyl-13-(2-methoxyphenyl)-17-thia-13,15-diazatetracyclo[87002,7011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-heptylsulfanyl-13-(2-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one typically involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. One common approach is:
Formation of the Tetracyclic Core: This step involves the cyclization of a suitable precursor, such as a substituted benzene derivative, under high-temperature conditions. Catalysts like palladium or platinum may be used to facilitate the cyclization process.
Functionalization: The introduction of the heptylsulfanyl and methoxyphenyl groups is achieved through nucleophilic substitution reactions. Reagents such as heptylthiol and methoxyphenyl halides are commonly used in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine, along with a Lewis acid catalyst, are used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition or receptor binding, making it useful in the study of biochemical pathways.
Medicine
Due to its complex structure, the compound may have therapeutic potential. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In materials science, the compound’s unique properties can be harnessed for the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 14-heptylsulfanyl-13-(2-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 13-(2-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one
- 14-heptylsulfanyl-13-(2-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-ol
Uniqueness
The presence of both the heptylsulfanyl and methoxyphenyl groups in 14-heptylsulfanyl-13-(2-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one imparts unique chemical and physical properties. These functional groups influence the compound’s reactivity, solubility, and potential biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C28H30N2O2S2 |
---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
14-heptylsulfanyl-13-(2-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one |
InChI |
InChI=1S/C28H30N2O2S2/c1-3-4-5-6-11-18-33-28-29-26-24(27(31)30(28)22-14-9-10-15-23(22)32-2)21-17-16-19-12-7-8-13-20(19)25(21)34-26/h7-10,12-15H,3-6,11,16-18H2,1-2H3 |
InChI Key |
QJLJAVJGSVPGML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1C5=CC=CC=C5OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.